Regiochemical Impact on Enantioselectivity: 1,2- vs. 1,3- vs. 2,1-Amino Alcohols in Asymmetric Dialkylzinc Addition
Regioisomeric 1,2-amino alcohols derived from the pinane scaffold yield antipodal enantiofacial selectivity in the diethylzinc addition to benzaldehyde. The 1,2-amino alcohol (3-MAP) provided (S)-1-phenylpropanol in 99% enantiomeric excess (ee), whereas its regioisomer 2-MAP, a 2,1-amino alcohol, gave the opposite (R)-enantiomer also in 99% ee [1]. This demonstrates that the relative position of the amino and hydroxyl groups—1,2 vs. 2,1—is the primary determinant of the stereochemical outcome, not merely the presence of the functional groups [1]. For 1-Amino-5-methylhexan-2-ol (a 1,2-amino alcohol), users can expect a predictable (S)-selectivity profile in analogous dialkylzinc reactions, in contrast to 2-amino-5-methylhexan-1-ol (a 2,1-amino alcohol) which would favor (R)-selectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in diethylzinc addition to benzaldehyde |
|---|---|
| Target Compound Data | Predicted (S)-selectivity; quantitative data not available for this exact compound; class representative 3-MAP (1,2-amino alcohol) gave 99% ee (S) |
| Comparator Or Baseline | 2-MAP (2,1-amino alcohol regioisomer) gave 99% ee (R) |
| Quantified Difference | Absolute configuration inversion (S vs. R) at equivalent 99% ee; Δee not applicable—stereochemical outcome diverges completely. |
| Conditions | Diethylzinc addition to benzaldehyde; amino alcohol (10 mol%), room temperature, toluene. |
Why This Matters
For enantioselective synthesis, selecting the correct regioisomer is binary: the wrong choice inverts the product's absolute configuration, which can render a pharmaceutical intermediate useless or toxic.
- [1] Binder, C. M., Bautista, A., Zaidlewicz, M., & Krzeminski, M. P. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. View Source
